

Validation of Pigment Yellow 194's suitability for food contact applications

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Compound of Interest

Compound Name: *Pigment Yellow 194*

Cat. No.: *B1581403*

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Pigment Yellow 194: A Comparative Guide for Food Contact Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Pigment Yellow 194** and its alternatives for use in food contact materials. The suitability of any substance intended for food contact applications is determined by its toxicological profile, migration potential, and regulatory status. This document summarizes available data to assist in the evaluation of **Pigment Yellow 194** for such sensitive applications.

Regulatory Landscape and Performance Comparison

The use of colorants in food contact materials is subject to stringent regulations to ensure consumer safety. In the European Union, there is no harmonized positive list of approved colorants. Instead, the general safety requirements of Regulation (EC) No 1935/2004 apply, mandating that materials do not transfer their constituents to food in quantities that could endanger human health, bring about an unacceptable change in the composition of the food, or deteriorate its organoleptic properties. Further guidance is provided by national regulations and the Council of Europe Resolution AP(89)1.

In the United States, colorants for polymers are regulated under the Code of Federal Regulations, Title 21, Part 178.3297 ("Colorants for polymers"). Pigments that are compliant with this regulation are permitted for use in food contact articles.

A review of publicly available information and manufacturer documentation indicates that while **Pigment Yellow 194** is a high-performance pigment for industrial applications, its use in food contact materials is not explicitly approved in the same manner as some of its alternatives. Pigment Yellow 180 and Pigment Yellow 62, for instance, are frequently listed by manufacturers as FDA-compliant for food contact use under 21 CFR 178.3297.

The following table summarizes the key properties and regulatory status of **Pigment Yellow 194** and two common alternatives. It is important to note that direct comparative experimental data on the migration and toxicology of **Pigment Yellow 194** in food contact applications is not readily available in the public domain.

Property	Pigment Yellow 194	Pigment Yellow 180	Pigment Yellow 62
Chemical Class	Benzimidazolone	Benzimidazolone	Azo/Metal Complex
Color Shade	Greenish Yellow	Greenish Yellow	Mid-shade Yellow
Heat Stability	Good	Excellent (up to 290°C in HDPE)[1]	Good
Light Fastness	Good	Good (6-7)[1]	Good
Migration Resistance	Good (general)	Excellent in plasticized PVC[2]	Good
EU Regulatory Status for Food Contact	Not explicitly listed; general safety principles of Regulation (EC) 1935/2004 apply.	Not explicitly listed; general safety principles of Regulation (EC) 1935/2004 apply.	Not explicitly listed; general safety principles of Regulation (EC) 1935/2004 apply.
US FDA Food Contact Status	Not listed as compliant under 21 CFR 178.3297 in available documentation.	Listed as compliant under 21 CFR 178.3297 by various manufacturers.[3][4]	Listed as compliant under 21 CFR 178.3297 by various manufacturers.[3]

Experimental Protocols for Validation

To validate the suitability of any pigment for food contact applications, a series of experiments must be conducted. The following are detailed methodologies for key experiments.

Specific Migration Testing

Objective: To determine the quantity of a specific substance that migrates from the food contact material into food.

Principle: The food contact material is brought into contact with a food simulant for a specified time and at a specified temperature, representing the intended use. The concentration of the substance of interest is then measured in the simulant.

Methodology based on EU Regulation No 10/2011:

- **Selection of Food Simulants:**
 - Simulant A: 10% ethanol (v/v) for aqueous foods.
 - Simulant B: 3% acetic acid (w/v) for acidic foods.
 - Simulant C: 20% ethanol (v/v) for alcoholic foods.
 - Simulant D1: 50% ethanol (v/v) for oil-in-water emulsions.
 - Simulant D2: Vegetable oil for fatty foods.
 - Simulant E: Poly(2,6-diphenyl-p-phenylene oxide), Tenax®, for dry foods.
- **Test Conditions (Time and Temperature):** The conditions should be chosen to represent the worst-case scenario of intended use. For example, for long-term storage at room temperature, testing might be conducted for 10 days at 40°C.
- **Sample Preparation:** The test specimen is prepared with a defined surface area.
- **Exposure:** The specimen is immersed in the food simulant.

- **Analysis:** The food simulant is analyzed using a validated analytical method with a suitable detection limit. Common techniques include:
 - **Gas Chromatography-Mass Spectrometry (GC-MS):** For volatile and semi-volatile migrants.
 - **Liquid Chromatography-Mass Spectrometry (LC-MS):** For non-volatile and polar migrants.
- **Calculation:** The specific migration is calculated in mg of substance per kg of food simulant (mg/kg).

Toxicological Assessment

Objective: To evaluate the potential adverse health effects of the pigment and any potential migrants.

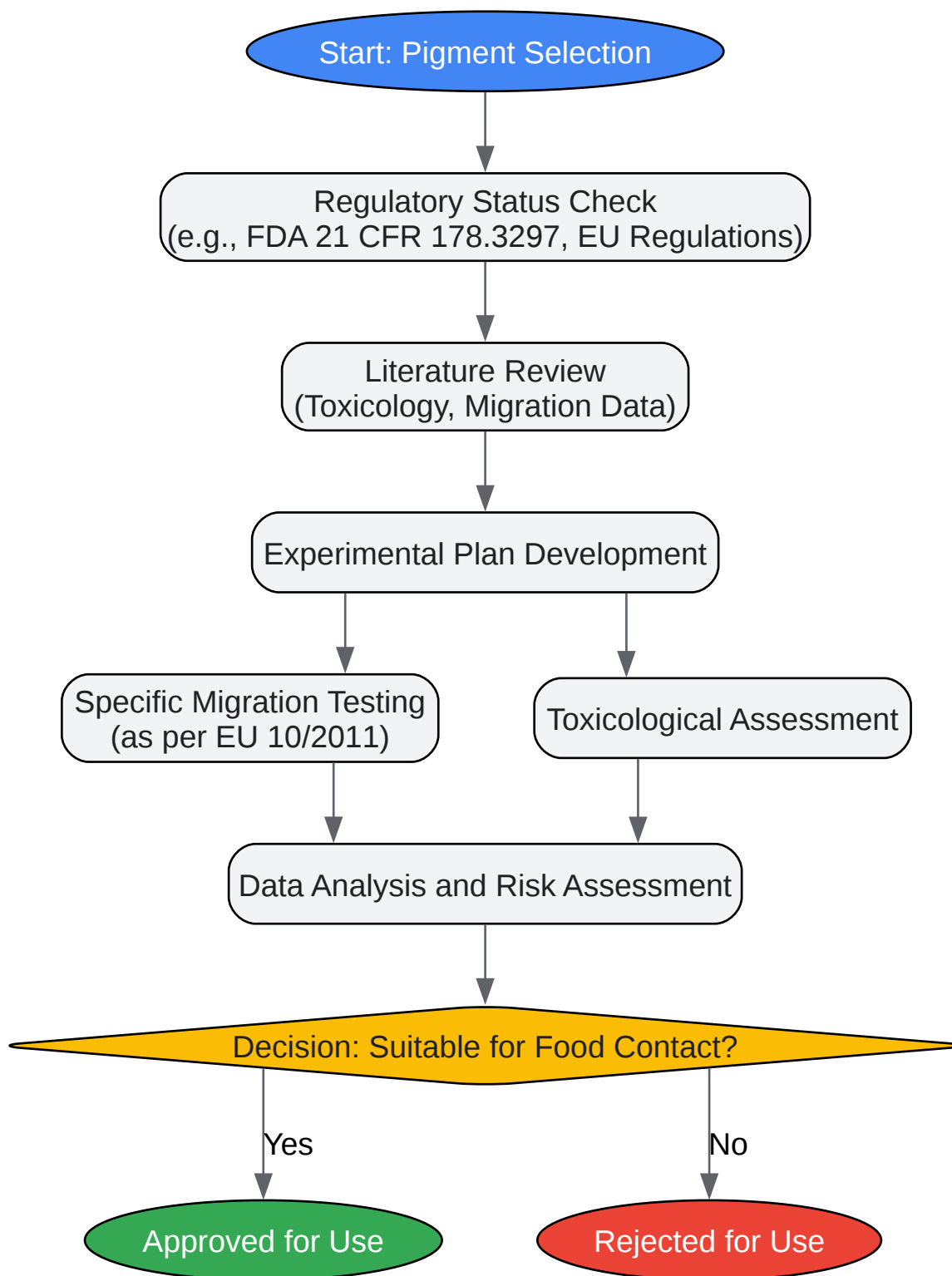
Methodology: A comprehensive toxicological assessment typically involves a battery of tests, often guided by regulatory bodies.

- **Acute Oral Toxicity (LD50):** To determine the dose that is lethal to 50% of a test population. Many organic pigments have been shown to have an LD50 value of less than 5000 mg/kg, indicating low acute toxicity.
- **Genotoxicity:** To assess the potential to damage genetic material. The Ames test (bacterial reverse mutation assay) is a common initial screening test.
- **Sub-chronic and Chronic Toxicity:** To evaluate the effects of repeated exposure over a longer period (e.g., 90 days or 2 years).
- **Carcinogenicity:** To determine the potential to cause cancer.
- **Reproductive and Developmental Toxicity:** To assess the effects on fertility and offspring.

Due to the generally low solubility and bioavailability of pigments, they often exhibit a low toxic potential. However, a thorough assessment should consider any potential impurities or degradation products that might be more bioavailable.

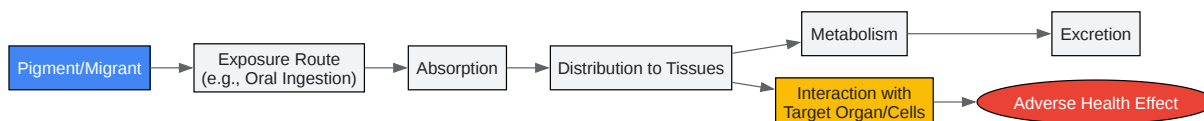
Visualizing the Validation Process

The following diagrams illustrate the logical workflow for validating a pigment for food contact applications and the signaling pathway for a toxicological assessment.



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Caption: Workflow for the validation of a pigment for food contact applications.



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Caption: Simplified signaling pathway for toxicological assessment of a substance.

Conclusion

The suitability of **Pigment Yellow 194** for food contact applications remains to be definitively established through specific migration and toxicological studies conducted according to internationally recognized protocols. While it is a high-performance pigment in other sectors, the lack of explicit regulatory approval for food contact in key markets like the United States, in contrast to alternatives like Pigment Yellow 180 and Pigment Yellow 62, suggests a cautious approach. For researchers and professionals in drug development and other sensitive applications, prioritizing pigments with a well-documented history of regulatory compliance and available safety data is paramount. Should the use of **Pigment Yellow 194** be considered, a thorough and specific validation process as outlined in this guide would be essential to ensure product safety and regulatory compliance.

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